7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride
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Overview
Description
DL-10-Camphorsulfonyl Chloride is an organosulfur compound with the molecular formula C10H15ClO3S. It is a derivative of camphor and is widely used in organic synthesis due to its reactivity and stability. This compound is known for its role as a sulfonylating agent, which makes it valuable in various chemical reactions.
Preparation Methods
DL-10-Camphorsulfonyl Chloride can be synthesized through the reaction of DL-10-camphorsulfonic acid with phosphorus pentachloride. The process involves mixing DL-10-camphorsulfonic acid with phosphorus pentachloride in a three-necked flask, followed by cooling in an ice bath. The mixture is then stirred until the reaction is complete, and the product is isolated by filtration and washing with cold water .
Chemical Reactions Analysis
DL-10-Camphorsulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: It is rapidly hydrolyzed by warm water to form DL-10-camphorsulfonic acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are sulfonamides and sulfonic acids .
Scientific Research Applications
DL-10-Camphorsulfonyl Chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
Chiral Derivatization: It is employed in the preparation of chiral auxiliaries and reagents for asymmetric synthesis.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of DL-10-Camphorsulfonyl Chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
DL-10-Camphorsulfonyl Chloride is similar to other sulfonyl chlorides, such as p-toluenesulfonyl chloride and methanesulfonyl chloride. it is unique due to its camphor-derived structure, which imparts specific reactivity and stability. Similar compounds include:
p-Toluenesulfonyl Chloride: Used in similar sulfonylation reactions but lacks the camphor structure.
Methanesulfonyl Chloride: Another sulfonylating agent with different reactivity and stability profiles.
DL-10-Camphorsulfonyl Chloride stands out due to its ability to introduce camphor-derived sulfonyl groups into organic molecules, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C10H15ClO3S |
---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
BGABKEVTHIJBIW-XCBNKYQSSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
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